4-Methyl-3-(methylthio)-5-phenyl-4h-1,2,4-triazole
Overview
Description
4-Methyl-3-(methylthio)-5-phenyl-4h-1,2,4-triazole is a chemical compound with the empirical formula C11H13N3OS . It is a solid substance .
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, similar compounds have been involved in cycloaddition reactions .Physical and Chemical Properties Analysis
The compound is a solid . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the literature.Scientific Research Applications
Organometallic Complexes and Catalysis
Research has demonstrated the use of triazole derivatives in synthesizing organometallic complexes with potential catalytic activities. For instance, half-sandwich Ruthenium(II) complexes were created using triazole-based ligands, showing promise in catalytic oxidation of alcohols and transfer hydrogenation of ketones (Saleem et al., 2013). Similarly, Cp*RhIII/IrIII-triazole-based organochalcogen ligand complexes have been explored for their catalytic activities in oxidation of alcohols and transfer hydrogenation processes, indicating a nuanced relationship between the ligand structure and the catalytic efficiency (Saleem et al., 2014).
Corrosion Inhibition
The application of triazole derivatives as corrosion inhibitors for metals in acidic media is well-documented. Studies show that these compounds are highly effective in protecting mild steel against corrosion, with their efficiency varying based on the medium and the structure of the triazole derivative (Lagrenée et al., 2002); (Bentiss et al., 2007). These inhibitors operate through adsorption following Langmuir's isotherm, indicating a strong and efficient bonding to the metal surface.
Molecular Structure and Interaction Studies
The structural analysis of triazole derivatives provides insights into their molecular interactions and potential applications in material science and pharmaceuticals. X-ray diffraction and computational studies have been employed to understand the intramolecular and intermolecular forces present in these compounds, leading to potential applications in designing materials with desired chemical and physical properties (Fizer et al., 2018).
Fluorescent Behavior and Synthesis
The synthesis and fluorescent behavior of triazole regioisomers have been explored, demonstrating potential applications in optical materials and sensors. The influence of electronic effects on the reaction yield and the fluorescent properties of these compounds opens up new avenues for their application in material science (Kamalraj et al., 2008).
Safety and Hazards
Properties
IUPAC Name |
4-methyl-3-methylsulfanyl-5-phenyl-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S/c1-13-9(11-12-10(13)14-2)8-6-4-3-5-7-8/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQMPWJBMMZNZRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SC)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10180468 | |
Record name | 1H-1,2,4-Triazole, 4-methyl-3-(methylthio)-5-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10180468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25812-76-4 | |
Record name | 1H-1,2,4-Triazole, 4-methyl-3-(methylthio)-5-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025812764 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-1,2,4-Triazole, 4-methyl-3-(methylthio)-5-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10180468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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